Amipan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アミパンは、主に重症細菌感染症の治療に使用される化合物です。これは、イミペネムとシラスタチンという2つの有効成分の組み合わせです。 イミペネムは広域スペクトルのβ-ラクタム系抗生物質であり、シラスタチンはイミペネムの腎臓における分解を防ぐ脱水ペプチダーゼ阻害剤です .

2. 製法

合成経路と反応条件: イミペネムの合成は、ストレプトマイセス・カトレヤの発酵に始まり、その後、β-ラクタム環を導入するための化学修飾が行われます。 シラスタチンは、L-システインから始まる一連の化学反応によって合成されます .

工業生産方法: アミパンの工業生産は、イミペネムの大規模発酵プロセスに始まり、続いて精製とシラスタチンとの組み合わせが行われます。 最終製品は、臨床使用のために注射可能な形態に製剤化されます .

反応の種類:

酸化: イミペネムは酸化反応を受ける可能性があり、不活性代謝物の形成につながります。

還元: イミペネムでは、還元反応はあまり一般的ではありません。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

置換: 細菌細胞内のβ-ラクタマーゼ酵素。

生成される主な生成物:

酸化: 不活性代謝物。

置換: イミペネムのβ-ラクタマーゼ耐性型.

4. 科学研究への応用

アミパンは、科学研究において幅広い用途があります。

化学: β-ラクタム系抗生物質とその細菌酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁の合成と耐性機構に対する影響を調査しています。

医学: 多剤耐性細菌感染症に対する有効性を評価するために、臨床試験で広く使用されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Imipenem involves the fermentation of Streptomyces cattleya, followed by chemical modifications to introduce the beta-lactam ring. Cilastatin is synthesized through a series of chemical reactions starting from L-cysteine .

Industrial Production Methods: Industrial production of Amipan involves large-scale fermentation processes for Imipenem, followed by purification and combination with Cilastatin. The final product is formulated into injectable forms for clinical use .

Types of Reactions:

Oxidation: Imipenem can undergo oxidation reactions, leading to the formation of inactive metabolites.

Reduction: Reduction reactions are less common for Imipenem.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Beta-lactamase enzymes in bacterial cells.

Major Products Formed:

Oxidation: Inactive metabolites.

Substitution: Beta-lactamase-resistant forms of Imipenem.

科学的研究の応用

Amipan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.

Medicine: Extensively used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial infections.

Industry: Employed in the development of new antibiotic formulations and delivery systems.

作用機序

イミペネムは、細菌細胞壁の合成を阻害することで作用します。ペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害し、細胞溶解と死滅につながります。 シラスタチンは、デヒドロペプチダーゼIという酵素を阻害します。この酵素は、そうでなければイミペネムを腎臓で分解するため、イミペネムの活性を長く維持します .

類似の化合物:

メロペネム: 同様の作用機序を持つ別の広域スペクトルのβ-ラクタム系抗生物質。

エルタペネム: 半減期が長く、活性スペクトルが狭いカルバペネム系抗生物質。

ドリピネム: 緑膿菌に対する強力な活性が知られています.

アミパンの独自性: アミパンは、イミペネムとシラスタチンの組み合わせにより、イミペネムの安定性と有効性を向上させています。 この組み合わせは、他の抗生物質に耐性を持つものも含め、幅広いグラム陽性菌とグラム陰性菌に対して特に有効です .

類似化合物との比較

Meropenem: Another broad-spectrum beta-lactam antibiotic with a similar mechanism of action.

Ertapenem: A carbapenem antibiotic with a longer half-life but narrower spectrum of activity.

Doripenem: Known for its potent activity against Pseudomonas aeruginosa.

Uniqueness of Amipan: this compound’s combination of Imipenem and Cilastatin makes it unique by enhancing the stability and efficacy of Imipenem. This combination is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .

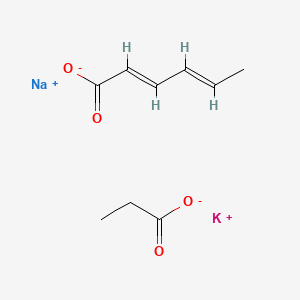

特性

CAS番号 |

89062-70-4 |

|---|---|

分子式 |

C9H12KNaO4 |

分子量 |

246.28 g/mol |

IUPAC名 |

potassium;sodium;(2E,4E)-hexa-2,4-dienoate;propanoate |

InChI |

InChI=1S/C6H8O2.C3H6O2.K.Na/c1-2-3-4-5-6(7)8;1-2-3(4)5;;/h2-5H,1H3,(H,7,8);2H2,1H3,(H,4,5);;/q;;2*+1/p-2/b3-2+,5-4+;;; |

InChIキー |

YHNWULUOVVIYNZ-JKMWDKDNSA-L |

異性体SMILES |

CCC(=O)[O-].C/C=C/C=C/C(=O)[O-].[Na+].[K+] |

正規SMILES |

CCC(=O)[O-].CC=CC=CC(=O)[O-].[Na+].[K+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。